molecular formula C17H14BrN3OS2 B2804583 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide CAS No. 392302-78-2

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

Cat. No. B2804583
CAS RN: 392302-78-2
M. Wt: 420.34
InChI Key: SYENQBXEECVGCK-UHFFFAOYSA-N
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Description

“N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole”, has been studied . The crystal structure of this compound was found to be monoclinic, with a = 13.4050(4)Å, b = 4.7716(1)Å, c = 11.7303(4)Å, and β = 105.885(3)° .

Scientific Research Applications

Photodynamic Therapy Applications

Compounds structurally related to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide have been synthesized and characterized for their applications in photodynamic therapy (PDT). These compounds, particularly zinc phthalocyanines substituted with thiadiazole groups, exhibit high singlet oxygen quantum yields, making them potential candidates for cancer treatment in PDT. Their photophysical and photochemical properties suggest their utility as Type II photosensitizers, which are crucial for inducing photodynamic effects in cancerous tissues (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives, including structures similar to the compound , have demonstrated significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds, which feature thiadiazole and other heterocyclic rings, show potential as agents against various microbial strains and conditions associated with oxidative stress (Menteşe, Ülker, & Kahveci, 2015).

Anticancer and DNA Protective Abilities

Schiff bases derived from thiadiazole compounds have been developed to assess their biological activities. Certain compounds have displayed high DNA protective ability against oxidative damage and showed significant antimicrobial activity. Moreover, some derivatives exhibited cytotoxicity against cancer cell lines, highlighting the potential of thiadiazole compounds in developing chemotherapy drugs with minimal cytotoxicity (Gür et al., 2020).

Anticonvulsant Properties

Research into thiadiazole derivatives for their anticonvulsant properties has identified compounds with promising activity. The exploration of 1,3,4-thiadiazole derivatives for the development of anticonvulsant drugs highlights the therapeutic potential of these compounds in treating epilepsy and related disorders (Rajak et al., 2010).

Anti-Leishmanial Activity

Novel thiadiazole derivatives have been synthesized and evaluated for their anti-leishmanial activity, demonstrating potential as treatments for Leishmaniasis. The introduction of specific functional groups has resulted in compounds with effective action against the promastigote form of Leishmania major, suggesting a new avenue for the development of anti-leishmanial agents (Tahghighi et al., 2012).

properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3OS2/c1-11-2-6-13(7-3-11)15(22)19-16-20-21-17(24-16)23-10-12-4-8-14(18)9-5-12/h2-9H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYENQBXEECVGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

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